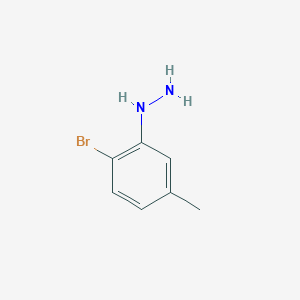

(2-Bromo-5-methylphenyl)hydrazine

Descripción general

Descripción

“(2-Bromo-5-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 . It is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

Synthesis Analysis

The synthesis of hydrazine-coupled compounds, such as “(2-Bromo-5-methylphenyl)hydrazine”, involves the reaction of hydrazine with a carbonyl compound to form a hydrazone . This process is similar to the formation of an imine .Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-methylphenyl)hydrazine” is represented by the formula C7H9BrN2 . Further details about its structure can be obtained through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

“(2-Bromo-5-methylphenyl)hydrazine” has a molecular weight of 201.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Antileishmanial and Antimalarial Agents

Compounds like (2-Bromo-5-methylphenyl)hydrazine serve as key intermediates in the synthesis of pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities . These derivatives can be designed to target specific proteins within the pathogens causing these diseases, offering a pathway to develop new treatments that could overcome resistance to current therapies.

Development of New Pharmacophores

The structural versatility of (2-Bromo-5-methylphenyl)hydrazine allows for the creation of novel pharmacophores. Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. By modifying the hydrazine moiety, researchers can develop new compounds with potential therapeutic effects .

Chemical Synthesis and Material Science

In material science and chemical synthesis, (2-Bromo-5-methylphenyl)hydrazine can be used to introduce nitrogen-containing functional groups into molecules. These functional groups are crucial for the development of new materials with desired properties such as increased strength, flexibility, or electrical conductivity .

Analytical Chemistry Applications

This compound can be utilized in analytical chemistry as a derivatization agent. Derivatization involves chemically modifying a substance to enable or improve its detection and quantification by analytical instruments, such as chromatography systems .

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. (2-Bromo-5-methylphenyl)hydrazine derivatives can be used in computational models to study their interaction with biological targets, which is crucial in drug design .

Life Science Research

In life sciences, (2-Bromo-5-methylphenyl)hydrazine can be used in the study of enzyme mechanisms. It can act as an inhibitor or a substrate analog to help understand the catalytic function of enzymes, which is fundamental in biochemistry and molecular biology .

Chromatography

Chromatography is a technique for separating mixtures. (2-Bromo-5-methylphenyl)hydrazine can be used to modify stationary phases or as a standard in the calibration of chromatographic systems, aiding in the separation of complex mixtures .

Safety and Handling Research

Research into the safe handling and storage of chemical compounds is vital. (2-Bromo-5-methylphenyl)hydrazine, like many other compounds, requires careful handling due to its potential hazards. Studies into its stability, reactivity, and safe disposal contribute to laboratory safety protocols .

Safety and Hazards

Safety data sheets suggest that hydrazines, including “(2-Bromo-5-methylphenyl)hydrazine”, should be handled with care. They can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mecanismo De Acción

Target of Action

Hydrazines are known to react with aldehydes and ketones to form oximes or hydrazones . This suggests that the compound could potentially target these functional groups in biological systems.

Mode of Action

The mode of action of (2-Bromo-5-methylphenyl)hydrazine involves its interaction with its targets, leading to chemical changes. In the case of aldehydes and ketones, the nitrogen in the hydrazine acts as a nucleophile, competing with oxygen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Propiedades

IUPAC Name |

(2-bromo-5-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRVNYCKPTKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299765 | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methylphenyl)hydrazine | |

CAS RN |

90084-71-2 | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90084-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)